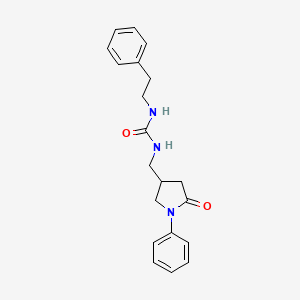

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDTZGQMXLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the desired carboxamides . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

a. Urea Derivatives with Pyrrolidinone/Imidazolidinone Cores

- Target Compound :

- Core : 5-Oxo-1-phenylpyrrolidine (5-membered lactam).

- Substituents : Methyl-linked phenethyl-urea.

- (RS)-1-(3,4-Dibenzyl-5-oxoimidazolidin-1-yl)-3-phenethylurea (): Core: 5-Oxoimidazolidinone (5-membered ring with two nitrogens). Substituents: Dibenzyl groups on the imidazolidinone; phenethyl-urea.

- CAS 891090-60-1 () :

b. Pyrimidine-Carboxamide Derivatives (Evidences 1–7) :

- Core : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine.

- Substituents : Varied aliphatic/aromatic carboxamides (e.g., pentyl, cyclohexyl, benzyl).

- Key Difference : The pyrimidine-carboxamide scaffold replaces the urea group, shifting hydrogen-bonding interactions and bioavailability .

Physical and Spectroscopic Properties

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring and phenyl groups, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The structure allows it to bind to active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : It may interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

A study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity. The mechanism involved intracellular release and action on nucleotides, supporting its potential as an anticancer agent .

Anti-inflammatory Effects

In a murine model of inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines. The findings suggest that it may inhibit pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of signaling pathways involved in apoptosis and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.